molecular formula C7H4Br2N2 B1420409 3,6-Dibromoimidazo[1,2-a]pyridine CAS No. 1065074-14-7

3,6-Dibromoimidazo[1,2-a]pyridine

カタログ番号: B1420409
CAS番号: 1065074-14-7
分子量: 275.93 g/mol
InChIキー: OREHQDRYMUUZGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Dibromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Br2N2. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of two bromine atoms at the 3rd and 6th positions of the imidazo[1,2-a]pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

3,6-Dibromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the electronic structure of the imidazo[1,2-a]pyridine ring .

科学的研究の応用

3,6-Dibromoimidazo[1,2-a]pyridine has several applications in scientific research:

作用機序

The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects .

類似化合物との比較

Similar Compounds

    6-Bromoimidazo[1,2-a]pyridine: A related compound with a single bromine atom at the 6th position.

    3-Bromoimidazo[1,2-a]pyridine: A compound with a single bromine atom at the 3rd position.

    Imidazo[1,2-a]pyridine: The parent compound without any bromine substitutions.

Uniqueness

The dual bromination enhances its ability to participate in various chemical reactions and increases its potential as a versatile building block in organic synthesis .

生物活性

3,6-Dibromoimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits a variety of pharmacological properties, making it a valuable subject for medicinal chemistry research. This article explores the biological activity of this compound, summarizing key findings from recent studies and providing a detailed overview of its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a fused imidazole and pyridine ring system with bromine substituents at the 3 and 6 positions. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In particular:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.08 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
  • The compound exhibited bactericidal activity against resistant strains such as MRSA .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated:

  • Significant cytotoxic effects against various cancer cell lines with IC50 values indicating strong activity .
  • Mechanistic studies suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antitubercular Activity

The compound has shown promise in treating tuberculosis (TB). Research indicates:

  • Certain derivatives exhibited MIC values ≤1 μM against multiple strains of Mycobacterium tuberculosis, including drug-resistant variants .
  • Transcriptional profiling revealed that these compounds may inhibit energy generation in TB bacteria, suggesting a novel mode of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

  • Substitutions at various positions on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity.
  • Bromine substitutions at the 3 and 6 positions enhance antimicrobial and anticancer activities compared to unsubstituted analogs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized imidazo[1,2-a]pyridine derivatives exhibited broad-spectrum antibacterial activity. The most potent compound displayed an MIC of 0.08 μg/mL against MRSA .
  • Anticancer Activity : In another study focusing on cancer cell lines, this compound derivatives were tested for cytotoxicity. Compounds showed IC50 values ranging from 0.5 to 5 μM against various cancer types .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC ≤ 0.08 μg/mL against S. aureus
AnticancerIC50 ranging from 0.5 to 5 μM
AntitubercularMIC ≤ 1 μM against drug-resistant TB strains

特性

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHQDRYMUUZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674717
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-14-7
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-bromo-imidazo[1,2-a]pyridine (1 eq, 96 mmol, 19 g) in acetic acid (200 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 96 mmol, 4.9 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered to afford the title compound as a beige solid; [M+H]+=275/277/278
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 3
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 4
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 5
3,6-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 6
3,6-Dibromoimidazo[1,2-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。